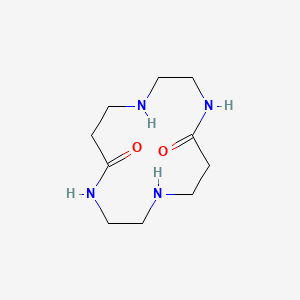

1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Description

Properties

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQVHJIRVCAHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC(=O)CCNCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423029 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97565-24-7 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione: A Technical Guide for Advanced Applications

Introduction: The Strategic Importance of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, commonly referred to as dioxocyclam, is a pivotal macrocyclic compound that serves as a cornerstone in the fields of coordination chemistry, medical imaging, and drug development. Its structure, which can be viewed as a derivative of cyclam with two amide functionalities, offers a unique combination of rigidity and functionality.[1][2] The presence of both amine and amide groups within a 14-membered ring allows for the formation of stable complexes with a variety of metal ions.[2][3] This property is particularly valuable in the development of radiopharmaceuticals, where chelating agents are essential for delivering radioactive isotopes to target tissues.

Furthermore, dioxocyclam is a critical intermediate in the synthesis of more complex, substituted cyclam derivatives.[1] The amide groups can be selectively reduced to amines, providing a route to asymmetrically functionalized macrocycles that are otherwise challenging to prepare. This versatility has led to its use in creating novel cryptands, macrotricycles, and ligands with tailored properties for applications such as the selective extraction of metal ions and the development of catalysts.[1] This guide provides an in-depth examination of a reliable and widely utilized protocol for the synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, with a focus on the underlying chemical principles and practical considerations for achieving high purity and yield.

Synthetic Strategy: The Michael Addition-Amidation Cascade

The most direct and commonly employed synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione involves a cyclization reaction between ethylenediamine and an acrylic ester, such as ethyl acrylate.[4] This method is favored for its operational simplicity and the ready availability of the starting materials. The reaction proceeds through a cascade of Michael additions and subsequent amidations, ultimately leading to the formation of the desired macrocyclic structure.

The causality behind this experimental choice lies in the bifunctional nature of both reactants. Ethylenediamine possesses two primary amine nucleophiles, while ethyl acrylate has an electrophilic double bond and an ester group. The reaction is typically carried out in a suitable solvent, such as methanol, and may be heated to drive the reaction to completion. The process can be conceptualized as a [2+2] condensation, where two molecules of ethylenediamine react with two molecules of ethyl acrylate.

Caption: A generalized workflow for the synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione.

Experimental Protocol

This protocol details a robust method for the synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 30.0 g | 0.50 |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | 50.0 g | 0.50 |

| Methanol | CH₃OH | 32.04 | 500 mL | - |

Procedure

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 30.0 g (0.50 mol) of ethylenediamine in 250 mL of methanol.

-

Addition of Reactant: To this solution, add 50.0 g (0.50 mol) of ethyl acrylate dropwise over a period of 30 minutes with vigorous stirring. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After 24 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature. A white precipitate should form.

-

Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with two portions of cold methanol (50 mL each) and then with diethyl ether (50 mL). Dry the product in a vacuum oven at 60°C overnight to yield 1,4,8,11-tetraazacyclotetradecane-5,12-dione.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.[1]

Alternative Synthetic Approach: Dichlorodiamide Cyclization

An alternative, albeit more complex, route to dioxocyclam involves a multi-step process beginning with the bisacylation of a diamine.[5] This method offers a higher degree of control and can be adapted for the synthesis of more complex derivatives.

The general strategy involves:

-

Bisacylation: Reaction of 1,3-diaminopropane with two equivalents of chloroacetyl chloride to form a dichlorodiamide intermediate.

-

Cyclization: The dichlorodiamide is then reacted with another equivalent of 1,3-diaminopropane in the presence of a base to facilitate intramolecular cyclization, yielding the dioxocyclam.

-

Reduction (Optional): The resulting dioxocyclam can be reduced using a suitable reducing agent, such as Red-Al®, to afford the corresponding cyclam.[5]

Caption: A schematic of the dichlorodiamide cyclization route to dioxocyclam.

This method, while more involved, provides a valuable alternative for specific research needs where the direct condensation method may not be suitable.

Conclusion

The synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione is a well-established and crucial process for researchers in various scientific disciplines. The direct condensation of ethylenediamine and ethyl acrylate represents a straightforward and efficient method for producing this versatile macrocycle. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields of the pure product. The availability of this synthetic guide is intended to empower researchers to confidently produce this important building block for their advanced applications.

References

-

Frémonda, L., Espinosa, E., Meyer, M., Denat, F., Guilard, R., Huch, V., & Veith, M. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 24(11), 947-953. [Link]

-

Le Stang, N., Le Bris, N., Le Borgne, T., Tripier, R., & Guilard, R. (2001). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 8. Thermodynamic and Kinetic Appraisal of Lead(II) Chelation by Octadentate Carbamoyl-Armed Macrocycles. Inorganic Chemistry, 40(15), 3747-3754. [Link]

- Bridger, G. J., & Skerlj, R. T. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.

-

Dahaoui-Gindrey, V., Lecomte, C., Boval, B., Tripier, R., & Guilard, R. (1999). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry, 38(11), 2694-2701. [Link]

-

Tomalia, D. A. (2018). The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione from ethylenediamine and ethyl acrylate. ResearchGate. [Link]

-

Almeida, V. C., Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2019). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 24(22), 4056. [Link]

Sources

- 1. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Introduction: The Structural Significance of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam)

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, commonly referred to as dioxocyclam, is a pivotal macrocyclic compound that stands as a structural intermediate between saturated tetraamine macrocycles like cyclam and oligopeptides.[1][2] This unique composition, featuring both secondary amine and amide functionalities within a 14-membered ring, imparts a distinct set of physicochemical properties that are of significant interest in the fields of coordination chemistry, medical imaging, and drug development. The "trans" configuration of the two oxo groups at positions 5 and 12 effectively creates a "trans-autodiprotected" cyclam, making it a valuable precursor for the synthesis of more complex macrobicyclic structures.[3][4]

A thorough and unambiguous characterization of dioxocyclam is paramount for its effective utilization. This guide provides a comprehensive overview of the principal spectroscopic techniques employed for its structural elucidation and quality control. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of dioxocyclam. The strategic application of one- and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of each atom in the molecule.

Causality in Experimental Design: Solvent Selection and Protonation State

The choice of solvent is a critical first step in any NMR experiment. For dioxocyclam, deuterated chloroform (CDCl₃) is a common choice for routine characterization due to its ability to dissolve the compound and its relative inertness. However, to probe the full extent of the molecule's properties, particularly its proton-binding capabilities, experiments in deuterated water (D₂O) or methanol (CD₃OD) are essential. The secondary amine nitrogens in the ring can be protonated, and the resulting spectra will be highly pH-dependent.[1] Understanding these changes is crucial for applications in biological systems.

¹H NMR Spectroscopy: A Fingerprint of the Molecule

The ¹H NMR spectrum of dioxocyclam provides a unique fingerprint of its proton environments. The molecule's symmetry results in a relatively simple spectrum, with distinct signals for the different methylene and amine protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of dioxocyclam in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for desired signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Temperature: 298 K

-

Data Interpretation: A representative ¹H NMR spectrum will show distinct multiplets for the protons adjacent to the amine and amide groups. The integration of these signals should correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for improving the signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Data Interpretation: The most downfield signal in the ¹³C NMR spectrum will correspond to the carbonyl carbons of the amide groups, typically appearing around 170-180 ppm. The various methylene carbons will resonate in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for Dioxocyclam

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | br s | NH (amide) |

| ¹H | ~3.4 | t | CH₂-N(H)-C=O |

| ¹H | ~2.8 | t | CH₂-N(H)-CH₂ |

| ¹H | ~2.6 | m | CH₂-CH₂-N(H) |

| ¹³C | ~175 | s | C=O |

| ¹³C | ~50 | t | CH₂-N(H)-CH₂ |

| ¹³C | ~48 | t | CH₂-N(H)-C=O |

| ¹³C | ~40 | t | CH₂-CH₂-N(H) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the key functional groups present in dioxocyclam. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The Significance of Vibrational Modes

For dioxocyclam, the most informative regions of the IR spectrum are those corresponding to the N-H and C=O stretching vibrations. These bands are sensitive to hydrogen bonding and the overall molecular conformation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid dioxocyclam powder directly onto the ATR crystal.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

Data Interpretation:

-

N-H Stretch: A broad band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary amine and amide groups. The broadening is indicative of intermolecular hydrogen bonding.

-

C-H Stretch: Sharp peaks between 3000 and 2800 cm⁻¹ correspond to the C-H stretching of the methylene groups.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640 cm⁻¹ is a definitive indicator of the carbonyl group in the amide functionality.

-

N-H Bend (Amide II): A band in the region of 1550 cm⁻¹ is typically assigned to the N-H bending vibration of the amide group.

Table 2: Key IR Absorption Bands for Dioxocyclam

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3100 | Strong, Broad | N-H Stretch | Amine & Amide |

| 3000-2800 | Medium-Strong | C-H Stretch | Methylene |

| ~1640 | Strong, Sharp | C=O Stretch (Amide I) | Amide |

| ~1550 | Medium | N-H Bend (Amide II) | Amide |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for confirming the molecular weight of dioxocyclam and for gaining insights into its structural integrity through fragmentation analysis.

Choosing the Right Ionization Technique

Electrospray ionization (ESI) is the preferred method for dioxocyclam as it is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of dioxocyclam (e.g., 10-100 µg/mL) in a solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Acquisition Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Scan range: m/z 100-500

-

Data Interpretation: The molecular formula of dioxocyclam is C₁₀H₂₀N₄O₂.[5] The expected monoisotopic mass is approximately 228.16 Da. The ESI-MS spectrum should show a prominent peak at m/z 229.17, corresponding to the protonated molecule [M+H]⁺. The presence of this ion confirms the molecular weight of the compound.

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions can provide information about the connectivity of the molecule.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for ESI-Mass Spectrometry Analysis.

IV. X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the precise bond lengths, bond angles, and conformational preferences of dioxocyclam.

The Importance of Crystal Quality

The success of an X-ray crystallography experiment is entirely dependent on the ability to grow high-quality single crystals. This can often be the most challenging step in the characterization process.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of dioxocyclam by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, and then refine the atomic positions to obtain the final crystal structure.

Data Interpretation: The crystal structure of dioxocyclam reveals a centrosymmetric conformation with the amide groups adopting a trans geometry.[1] The macrocyclic ring typically adopts a chair-like conformation for the six-membered chelate rings and a gauche conformation for the five-membered ethylenediamine bridge. The structure is further stabilized by a network of intermolecular hydrogen bonds involving the amine and amide N-H groups and the carbonyl oxygens.[1]

Diagram: Dioxocyclam Molecular Structure

Caption: 2D representation of Dioxocyclam's chemical structure.

Conclusion

The comprehensive spectroscopic characterization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a critical prerequisite for its application in advanced chemical and biomedical research. The synergistic use of NMR, IR, and mass spectrometry provides a complete picture of its structure, from atomic connectivity to functional group identity and molecular weight. Furthermore, X-ray crystallography offers the ultimate confirmation of its solid-state conformation. By understanding the principles behind these techniques and the rationale for specific experimental choices, researchers can ensure the quality and integrity of their starting materials, paving the way for the successful development of novel metal complexes, radiopharmaceuticals, and therapeutic agents.

References

-

Meyer, M., Frémond, L., Tabard, A., Espinosa, E., Vollmer, G. Y., Guilard, R., & Dory, Y. (2005). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle. New Journal of Chemistry, 29(1), 146-154. [Link]

-

Frémond, L., Espinosa, E., Meyer, M., Denat, F., Guilard, R., Huch, V., & Veith, M. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 24(11), 931-937. [Link]

-

Frémond, L., D'aniello, S., Dory, Y., Espinosa, E., Guilard, R., & Meyer, M. (2003). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 5. Copper(II) Binding Studies of a Pyridine-Strapped 5,12-Dioxocyclam-Based Macrobicycle. Inorganic Chemistry, 42(15), 4579-4588. [Link]

-

C-Functionalized chiral dioxocyclam and cyclam derivatives with 1,2,3-triazole units: synthesis, complexation properties and crystal structures of copper(ii) complexes. (n.d.). New Journal of Chemistry. [Link]

-

Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine -strapped 5,12-dioxocyclam based macrobicycle. (2004). New Journal of Chemistry. [Link]

-

1,4,8,11-Tetraazacyclotetradecane. (n.d.). PubChem. [Link]

-

A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. (2012). PMC - NIH. [Link]

-

Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (n.d.). MDPI. [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0328590). (n.d.). NP-MRD. [Link]

-

LC-MS chromatogram for the determination of doxycycline in Human Blank plasma. (n.d.). ResearchGate. [Link]

-

Crystal structure of (1,4,8,11-tetraazacyclotetradecane-κ4N,N′,N′′,N′′′)palladium(II) tetracyanonickelate(II), C14H. (2019). SciSpace. [Link]

-

Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). (n.d.). ResearchGate. [Link]

-

1,4,8,11-tetraazacyclotetradeca-7,14-dienium diperchlorate copper(ii) complex. (n.d.). J-STAGE. [Link]

-

Mass spectral fragmentation pathway of doxycycline. (n.d.). ResearchGate. [Link]

-

Structural Characterization of Natural and Synthetic Macrocycles using Charge Transfer Dissociation Mass Spectrometry (CTD-MS). (n.d.). ACS Publications. [Link]

-

Figure S5.14. 13 C NMR spectrum of... (n.d.). ResearchGate. [Link]

-

1,4,8,12-Tetraazacyclopentadecane - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria. (2016). PubMed. [Link]

-

(PDF) SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. (2020). ResearchGate. [Link]

-

Solvent effects on the spectroscopic and photophysical properties of the trans-(1,4,8,11-tetraazacyclotetradecane)diisothiocyanatochromium(III) ion, trans-[Cr(cyclam)(NCS)(2)]+. (2007). PubMed. [Link]

Sources

- 1. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine -strapped 5,12-dioxocycl ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B410260F [pubs.rsc.org]

- 5. echemi.com [echemi.com]

The Architectural Blueprint of a Versatile Macrocycle: An In-depth Technical Guide to the Crystal Structure of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione, a pivotal macrocyclic compound commonly known as dioxocyclam. Understanding the precise three-dimensional arrangement of this molecule is paramount for harnessing its full potential in diverse applications, ranging from catalysis to the design of novel therapeutic agents. This document delves into the synthesis, crystallization, and intricate structural details of dioxocyclam, offering field-proven insights for researchers in chemistry and drug development.

Introduction: The Significance of a Preorganized Ligand

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a 14-membered tetraaza macrocycle distinguished by the presence of two amide functionalities. These amide groups introduce conformational rigidity and act as hydrogen bond donors and acceptors, preorganizing the macrocycle for selective metal ion chelation.[1] This inherent structural constraint makes dioxocyclam and its derivatives highly valuable as selective ligands for various metal ions and as foundational building blocks for more complex supramolecular architectures, including cross-bridged systems with applications in radiopharmaceuticals and magnetic resonance imaging contrast agents. A thorough understanding of its solid-state structure provides a critical foundation for predicting its coordination behavior and for the rational design of new functional molecules.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione can be achieved through several routes, with a common and efficient method involving the cyclization of linear precursors under high dilution conditions to favor intramolecular over intermolecular reactions.

A widely adopted synthetic pathway involves the reaction of ethylenediamine with ethyl acrylate.[2] This method provides a straightforward approach to the macrocyclic framework. An alternative, multi-step synthesis offers greater control and is amenable to larger scale preparations. This process entails the bisacylation of a diamine to form a dichlorodiamide intermediate, which then undergoes cyclization with another diamine unit to yield the dioxocyclam.[3]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in elucidating the definitive crystal structure. For 1,4,8,11-tetraazacyclotetradecane-5,12-dione, slow evaporation of a solution of the purified compound in a suitable solvent system, such as a methanol-water mixture, has proven effective. The principle behind this technique is to allow the molecules to self-assemble into a highly ordered crystalline lattice in a thermodynamically controlled manner.

Caption: Workflow for the synthesis and crystallization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

Crystal Structure Analysis: A Deep Dive into Molecular Architecture

The crystal structure of 1,4,8,11-tetraazacyclotetradecane-5,12-dione was determined by single-crystal X-ray diffraction, revealing a highly organized and stable molecular conformation.[4]

Crystallographic Data

The key crystallographic parameters for the free-base form of 1,4,8,11-tetraazacyclotetradecane-5,12-dione are summarized in the table below. This data provides the fundamental geometric description of the unit cell and the overall crystal system.

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀N₄O₂ |

| Formula Weight | 228.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.413(2) Å |

| b | 10.310(3) Å |

| c | 7.152(2) Å |

| α | 90° |

| β | 113.16(2)° |

| γ | 90° |

| Volume | 570.1(3) ų |

| Z | 2 |

| Density (calculated) | 1.330 g/cm³ |

Data obtained from the supplementary information of Frémond, L. et al. New J. Chem. 2000, 24, 959-966.

Molecular Conformation

In the solid state, the macrocycle adopts a centrosymmetric conformation with the two amide groups in a trans arrangement. This conformation is characterized by a "two-up, two-down" arrangement of the nitrogen atoms relative to the mean plane of the macrocycle. The ethylene and propylene bridges adopt gauche and anti conformations, respectively, to minimize steric strain within the 14-membered ring. This specific conformation is crucial as it preorganizes the four nitrogen donor atoms in a plane, making them readily available for coordination with a metal ion.

Caption: Molecular structure of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

Intermolecular Hydrogen Bonding: The Supramolecular Glue

A defining feature of the crystal structure of dioxocyclam is the extensive network of intermolecular hydrogen bonds. Each molecule is linked to four neighboring molecules through N-H···O hydrogen bonds involving the secondary amine protons and the amide oxygen atoms. This creates a robust, three-dimensional supramolecular network that contributes significantly to the stability of the crystal lattice. The hydrogen bond distances are within the expected range for such interactions, indicating strong and directional forces. Understanding this hydrogen bonding pattern is crucial for predicting the solubility of the compound and for designing crystal engineering strategies.

Caption: Schematic of the intermolecular hydrogen bonding network.

Applications in Research and Drug Development

The unique structural features of 1,4,8,11-tetraazacyclotetradecane-5,12-dione make it a versatile platform for various applications in scientific research and drug development.

-

Chelating Agent: Its ability to form stable complexes with a wide range of metal ions is a key application. This property is exploited in areas such as catalysis, where the metal-dioxocyclam complex can act as a recyclable catalyst, and in environmental remediation for the sequestration of heavy metals.

-

Synthetic Precursor: Dioxocyclam serves as a crucial starting material for the synthesis of more elaborate macrocyclic architectures. The secondary amine groups can be functionalized to introduce additional coordinating groups or to attach the macrocycle to other molecules. A particularly important application is its use in the synthesis of cross-bridged cyclam derivatives, which exhibit enhanced kinetic inertness and thermodynamic stability in their metal complexes, a desirable feature for in vivo applications such as radiopharmaceuticals.[5]

-

Drug Development: The ability of dioxocyclam and its derivatives to selectively bind metal ions has implications for drug design. For instance, they can be used to develop agents that target metalloenzymes or to create bifunctional chelators for antibody-drug conjugates. The preorganized nature of the macrocycle allows for the fine-tuning of the coordination properties to achieve high affinity and selectivity for a specific metal ion.

Experimental Protocols

Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Method A: From Ethylenediamine and Ethyl Acrylate [2]

-

To a solution of ethylenediamine (1.0 eq) in ethanol under an inert atmosphere, slowly add ethyl acrylate (2.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Heat the mixture to reflux for 48 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then subjected to cyclization by heating in a suitable high-boiling point solvent under high dilution conditions.

-

After the reaction is complete, cool the mixture and collect the precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.

Method B: Multi-step Synthesis [3]

-

Step 1: Synthesis of the Dichlorodiamide Intermediate. React a suitable diamine (e.g., 1,3-diaminopropane) with chloroacetyl chloride in the presence of a base to obtain the corresponding N,N'-bis(chloroacetyl)diaminopropane.

-

Step 2: Cyclization. React the dichlorodiamide intermediate with another equivalent of the diamine in a suitable solvent such as acetonitrile, in the presence of a base (e.g., potassium carbonate) at reflux for an extended period (24-48 hours).

-

Step 3: Work-up and Purification. After completion of the reaction, filter the hot solution to remove inorganic salts. Cool the filtrate to induce precipitation of the product. Collect the solid by filtration and wash with a cold solvent. Further purify the product by recrystallization.

Crystallization for X-ray Diffraction

-

Dissolve the purified 1,4,8,11-tetraazacyclotetradecane-5,12-dione in a minimal amount of hot methanol.

-

To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of methanol to redissolve the precipitate and obtain a clear solution.

-

Cover the container with a perforated film (e.g., Parafilm with a few needle holes) to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

-

Colorless, needle-like or prismatic crystals should form over a period of several days to a week.

-

Carefully collect the crystals and dry them before mounting for X-ray diffraction analysis.

References

-

Chem-Impex. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate. [Link]

-

Frémond, L., Espinosa, E., Meyer, M., Denat, F., Guilard, R., Huch, V., & Veith, M. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 24(11), 959-966. [Link]

-

ResearchGate. The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione from ethylenediamine and ethyl acrylate. [Link]

- Google Patents. Process for preparing 1,4,8,11-tetraazacyclotetradecane.

-

Frémond, L., et al. (2002). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle. New Journal of Chemistry, 26(9), 1174-1182. [Link]

-

Meyer, M., Frémond, L., Espinosa, E., Guilard, R., Ou, Z., & Kadish, K. M. (2004). Synthesis, characterization, and X-ray crystal structures of cyclam derivatives. 5. Copper(II) binding studies of a pyridine-strapped 5,12-dioxocyclam-based macrobicycle. Inorganic Chemistry, 43(18), 5572–5587. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4,8,11-Tetraazacyclotetradecane-5,12-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione, a pivotal macrocyclic diamide. It delves into the compound's fundamental physical and chemical properties, detailed synthesis and characterization protocols, and its significant role as a precursor in the synthesis of tetraazamacrocycles and their derivatives for various applications, including drug development.

Introduction: A Versatile Building Block in Macrocyclic Chemistry

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, often referred to as "dioxocyclam," is a 14-membered macrocycle containing four nitrogen atoms and two amide functionalities. This structure positions it as a crucial intermediate in the synthesis of the fully reduced and highly versatile ligand, 1,4,8,11-Tetraazacyclotetradecane (cyclam). The presence of the amide groups in the dione imparts distinct chemical properties, influencing its coordination chemistry and reactivity compared to its saturated analogue. Understanding these properties is paramount for its effective utilization in the design and synthesis of novel metal complexes, radiopharmaceuticals, and other advanced materials. This guide offers an in-depth exploration of this important molecule, providing both foundational knowledge and practical insights for researchers in the field.

Physicochemical Properties

The physical and chemical characteristics of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione are foundational to its handling, characterization, and application. The compound is typically encountered as a white to pale yellow crystalline powder, often in its dihydrate form.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₄O₂ (anhydrous) C₁₀H₂₀N₄O₂ · 2H₂O (dihydrate) | |

| Molecular Weight | 228.29 g/mol (anhydrous) 264.32 g/mol (dihydrate) | |

| Melting Point | 198-200 °C (dihydrate) | [1] |

| Appearance | White to pale yellow powder | [1] |

| Solubility | Soluble in water. General solubility in organic solvents is not extensively documented, but its precursor, cyclam, is soluble in dichloromethane and methanol.[2] |

Chemical Properties

The chemical behavior of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione is largely dictated by the interplay between the secondary amine and amide functionalities within its macrocyclic framework.

-

Coordination Chemistry: As a tetraaza macrocycle, it possesses chelating properties and can form stable complexes with various metal ions.[1] The presence of the amide groups modifies the donor properties of the ligand compared to the parent cyclam, influencing the stability and structure of the resulting metal complexes. Dioxotetraamines are known to form neutral complexes with certain transition metal cations.

-

Reactivity as an Intermediate: A primary application of this compound is as a precursor to 1,4,8,11-tetraazacyclotetradecane (cyclam) and its derivatives.[3] The amide groups can be reduced to the corresponding secondary amines, yielding the fully saturated macrocycle. This reactivity is fundamental to the synthesis of a wide range of functionalized cyclam-based ligands.

-

Protonation: The secondary amine groups can be protonated in acidic conditions, leading to the formation of dicationic species. This has been structurally characterized, revealing changes in the macrocycle's conformation upon protonation.

Synthesis and Characterization

The reliable synthesis and thorough characterization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione are critical for its use in further research and development.

Synthetic Protocol

A common and effective method for the synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione involves a cyclization reaction. The following protocol is based on established literature.[3]

Step 1: Bisacylation of 1,3-Diaminopropane

-

Dissolve 1,3-diaminopropane in a suitable chlorinated aliphatic hydrocarbon (e.g., methylene chloride) and water.

-

Add an alkali metal carbonate (e.g., potassium carbonate) to the solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add two equivalents of chloroacetyl chloride, maintaining the temperature below 10 °C.

-

Allow the reaction to stir for 1.5 to 4 hours at a temperature between 0 °C and 30 °C.

-

The resulting dichlorodiamide intermediate can be isolated or used directly in the next step.

Step 2: Cyclization to form 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

-

React the dichlorodiamide from Step 1 with an equivalent amount of 1,3-diaminopropane.

-

The reaction is carried out in the presence of an alkali metal carbonate (e.g., sodium carbonate) in acetonitrile.

-

Heat the mixture to reflux (approximately 78-83 °C) for 20 to 30 hours.

-

After cooling, the product can be isolated and purified.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Key characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of the free base in CDCl₃ typically shows distinct signals for the different methylene protons and the N-H protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. Signals corresponding to the carbonyl carbons of the amide groups are typically observed in the downfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present. Key vibrational bands include:

-

N-H stretching: Associated with the secondary amine groups.

-

C=O stretching (Amide I band): A strong absorption characteristic of the amide carbonyl group.

-

N-H bending (Amide II band): Another characteristic amide absorption.

-

C-N stretching: Associated with both the amine and amide groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak corresponding to the calculated molecular weight confirms the successful synthesis of the target molecule.

Reactivity and Applications

The chemical reactivity of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione is centered around its amide functionalities and its capacity for metal ion coordination.

Reduction to 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

A critical reaction of the dione is its reduction to the fully saturated macrocycle, cyclam. This transformation is a key step in accessing a wide array of cyclam-based ligands and their metal complexes.

Experimental Protocol for Reduction

-

The reduction of the dioxocyclam can be achieved using a suitable reducing agent such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride).[3]

-

The reaction is typically carried out in an aromatic hydrocarbon solvent like toluene.

-

The reaction is conducted at a temperature between 20 °C and 35 °C for a period of 1.5 to 4 hours.

-

Workup and purification yield the desired 1,4,8,11-tetraazacyclotetradecane.

Diagram of the Reduction Workflow

Caption: Reduction of the dione to the fully saturated cyclam.

Coordination Chemistry and Applications in Drug Development

While the coordination chemistry of cyclam is extensively studied, the dione itself is a valuable ligand. Its ability to form stable complexes with transition metals is of interest in several areas:[1]

-

Catalysis: The metal complexes can serve as catalysts in various organic transformations.

-

Materials Science: The formation of stable metal complexes makes it a candidate for the development of new sensors and materials.

-

Pharmaceutical Development: The unique structure of the dione and its metal complexes allows for potential applications in drug design, particularly in targeting specific biological pathways. The parent compound, cyclam, is a crucial starting material for pharmacologically active compounds, including potent anti-HIV agents.[3] The dione, as its direct precursor, is therefore of significant interest to the pharmaceutical industry.

Conclusion

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a cornerstone molecule in the field of macrocyclic chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and derivatization protocols, make it an indispensable tool for researchers. Its role as the primary precursor to cyclam and its own interesting coordination chemistry underscore its importance in the development of new catalysts, materials, and therapeutic agents. This guide has provided a detailed technical overview to empower scientists and professionals in leveraging the full potential of this versatile compound in their research and development endeavors.

References

-

Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]

- Bosnich, B., et al. (1965). Complexes of Cobalt(III) with a Cyclic Tetradentate Secondary Amine. Inorganic Chemistry, 4(8), 1102-1108.

- Bridger, G. J., et al. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane. (Patent No. WO 1997/008157 A2).

-

Frémond, L., et al. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 24(12), 961-967. [Link]

- Nabih, K., et al. (2019). Synthesis of Derivatives of 1,4,8,11-Tetraazacyclotetradecane. International Journal of Civil Engineering and Technology, 10(10), 462-469.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64964, 1,4,8,11-Tetraazacyclotetradecane. Retrieved from [Link].

- Vachet, R. W., et al. (2005). Gas-Phase Ion-Molecule Reactions of Divalent Metal Complex Ions: Toward Coordination Structure Analysis by Mass Spectrometry and Some Intrinsic Coordination Chemistry Along the Way. Journal of the American Society for Mass Spectrometry, 16(7), 941-958.

-

Wikipedia. (2023, December 27). Cyclam. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Yatsimirskii, K. B., & Lampeka, Y. D. (1985). Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4-carboxylate). Acta Crystallographica Section C: Crystal Structure Communications, C41(10), 1429-1431. [Link]

Sources

An In-depth Technical Guide to 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (CAS: 97565-24-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of a Versatile Ligand

In the landscape of coordination chemistry and its application to the life sciences, the design of macrocyclic ligands has proven to be a pivotal strategy for achieving high metal ion stability and selectivity. Among these, 1,4,8,11-Tetraazacyclotetradecane-5,12-dione, often referred to as dioxocyclam, emerges as a molecule of significant interest. Its structure, a derivative of the well-known cyclam (1,4,8,11-tetraazacyclotetradecane), incorporates two amide functionalities, which modulate its electronic properties and coordinating behavior. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its burgeoning role in the development of novel therapeutic and diagnostic agents. As we delve into the intricacies of this molecule, we will explore the causal relationships between its structure and function, offering insights that are both theoretically grounded and practically applicable in a research and development setting.

Physicochemical Properties and Structural Elucidation

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a white solid at room temperature.[1] The dihydrate form is often utilized to enhance its solubility and stability, making it easier to handle in experimental settings.[2][3]

| Property | Value | Reference |

| CAS Number | 97565-24-7 | [1] |

| Molecular Formula | C₁₀H₂₀N₄O₂ | [1] |

| Molecular Weight | 228.30 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | 5,12-Dioxocyclam, trans-Dioxocyclam | [4][5] |

The structural framework of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione is characterized by a 14-membered ring containing four nitrogen atoms and two carbonyl groups at the 5 and 12 positions. This "trans" arrangement of the oxo groups is a key feature.[4] The presence of both secondary amine and amide functionalities within the same macrocyclic framework makes it a structural intermediate between polyamines and oligopeptides.[4]

Spectroscopic and Crystallographic Characterization

The definitive characterization of this ligand has been achieved through a combination of spectroscopic techniques and X-ray diffraction studies.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the identity and purity of the compound. The spectra reveal the symmetry of the molecule and the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the functional groups present. Characteristic absorption bands for the N-H stretching of the secondary amines and the C=O stretching of the amide groups are readily identifiable.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation patterns, further confirming its structure.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction has provided unambiguous proof of the molecular structure of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.[4] These studies have elucidated the conformation of the macrocyclic ring and the influence of protonation and hydrogen bonding on its three-dimensional structure.[4] In its diprotonated forms, the macrocycle can adopt different conformations, influenced by the counter-ions and intermolecular hydrogen bonding.[4]

Synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione: A Methodical Approach

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione has been achieved through a straightforward and efficient method involving the reaction of ethylenediamine and an acrylate derivative.[6] A common synthetic route is the dimerization of a suitable azapenam.[4] Another established method involves the condensation reaction between ethylenediamine and methyl acrylate.[4]

Illustrative Synthetic Pathway

The following diagram outlines a conceptual synthetic workflow for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

Caption: Conceptual workflow for the synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

A Generalized Experimental Protocol

While specific reaction conditions can be optimized, a general procedure for the synthesis is as follows. This protocol is illustrative and should be adapted based on laboratory safety standards and specific research goals.

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with ethylenediamine dissolved in a suitable solvent, such as methanol.

-

Addition of Acrylate: Ethyl acrylate is added dropwise to the stirred solution of ethylenediamine at a controlled temperature. The Michael addition of the amine to the acrylate is an exothermic process, and temperature control is crucial to prevent side reactions.

-

Reaction and Cyclization: The reaction mixture is then typically heated to reflux to promote the intramolecular cyclization and formation of the desired dione. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often through recrystallization from a suitable solvent system, to yield the pure 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

Coordination Chemistry: The Art of Metal Complexation

The defining characteristic of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione is its ability to act as a versatile chelating agent for a variety of metal ions.[2][7] The presence of four nitrogen atoms and two carbonyl oxygen atoms provides multiple coordination sites. The replacement of two amine groups in the parent cyclam with amide groups significantly alters the ligand's electronic properties and its affinity for different metal ions.[4]

The nitrogen atoms of the macrocycle are the primary coordination sites for many transition metals.[8][9] The amide protons can also be displaced upon coordination with certain metal cations, leading to the formation of neutral complexes.[4] This behavior is particularly noted for its cis-isomer, 1,4,8,11-tetraazacyclotetradecane-5,7-dione.[4]

Thermodynamic Stability of Metal Complexes

The stability of the metal complexes formed with tetraazamacrocycles is a critical parameter for their application. The parent compound, cyclam, is known to form highly stable complexes with transition metals.[10][11] While extensive quantitative data for the dione derivative is not as readily available in a single source, the principles of macrocyclic chemistry suggest that it also forms thermodynamically stable complexes. The stability is influenced by factors such as the size of the metal ion relative to the macrocyclic cavity and the nature of the metal-ligand bonds. The majority of transition-metal ions form thermodynamically very stable complexes due to their high affinity for the nitrogen atoms of the ring.[8][9]

Synthesis of Metal Complexes: A Step-by-Step Guide

The synthesis of metal complexes with 1,4,8,11-Tetraazacyclotetradecane-5,12-dione typically involves the reaction of the ligand with a metal salt in a suitable solvent.

-

Ligand Dissolution: Dissolve 1,4,8,11-Tetraazacyclotetradecane-5,12-dione in a suitable solvent, such as water or ethanol. Gentle heating may be required to aid dissolution.

-

Metal Salt Addition: A solution of the desired metal salt (e.g., chloride, nitrate, or perchlorate salt) in the same or a miscible solvent is added to the ligand solution. The stoichiometry is chosen based on the desired metal-to-ligand ratio, typically 1:1.

-

Complex Formation: The reaction mixture is stirred, often with heating, to facilitate the formation of the metal complex. The pH of the solution can be a critical parameter and may need to be adjusted to promote complexation and prevent the formation of metal hydroxides.

-

Isolation and Purification: The resulting metal complex may precipitate out of the solution upon cooling or with the addition of a counter-ion. The solid complex is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Caption: A generalized workflow for the synthesis of metal complexes with 1,4,8,11-Tetraazacyclotetradecane-5,12-dione.

Applications in Research and Drug Development

The unique chelating properties of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its derivatives make them valuable in a range of industrial and research applications.[2][3] These include catalysis, environmental remediation, and materials science.[2][3] However, their most compelling potential lies in the realm of pharmaceutical development.[2][3]

Radiopharmaceuticals and Medical Imaging

Derivatives of tetraazamacrocycles are of significant interest for applications in nuclear medicine.[12] The ability to form stable complexes with radiometals is a prerequisite for the development of radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The kinetic inertness of the metal complex is crucial to prevent the release of the radiometal in vivo, which could lead to off-target toxicity. The parent compound, cyclam, and its derivatives have been extensively studied for this purpose.[12] The dione derivative provides a scaffold that can be further functionalized to attach targeting vectors, such as peptides or antibodies, which can direct the radiometal complex to specific biological targets, like cancer cells.

Drug Delivery and Therapeutic Agents

The interaction of the ligand and its metal complexes with biological systems is an active area of research.[2] These compounds have been investigated for their potential in drug delivery systems and as therapeutic agents in their own right.[2] The ability of the metal complexes to interact with intracellular targets opens up possibilities for the design of novel drugs with unique mechanisms of action.[13] For instance, derivatives of the parent cyclam have been explored for their potential to reverse multidrug resistance in cancer cells.[13]

Safety and Handling

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is classified as an irritant, affecting the skin, eyes, and respiratory system.[1] It may be harmful if inhaled or swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[1] It should be used in a well-ventilated area or in a chemical fume hood.[1] The compound is incompatible with strong oxidizing agents.[1] In case of fire, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Conclusion and Future Perspectives

1,4,8,11-Tetraazacyclotetradecane-5,12-dione stands as a testament to the power of rational ligand design. Its unique structural features, combining the rigidity of a macrocycle with the coordinating versatility of both amine and amide groups, make it a valuable tool for chemists and drug development professionals. The continued exploration of its coordination chemistry with a wider range of metal ions, coupled with the development of novel synthetic methodologies for its functionalization, will undoubtedly lead to new and exciting applications. From advanced catalysts to next-generation radiopharmaceuticals, the future for this elegant and versatile molecule is bright.

References

-

ResearchGate. (n.d.). The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione... Retrieved from ResearchGate.[6]

-

Frémond, L., Espinosa, E., Meyer, M., Denat, F., Guilard, R., Huch, V., & Veith, M. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 24(11), 947-953.[4]

-

Chem-Impex. (n.d.). 1,4,8,11-Tétraazacyclotétradécane-5,12-dione dihydraté. Retrieved from Chem-Impex.[7]

-

Chem-Impex. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate. Retrieved from Chem-Impex.[2]

-

Oakwood Chemical. (2009). MSDS MATERIAL SAFETY DATA SHEET. Retrieved from Oakwood Chemical.[1]

-

Kotek, J., Havlíčková, J., Hermann, P., Císařová, I., & Lukeš, I. (2006). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Dalton Transactions, (43), 5184-5197.[8]

-

Sigma-Aldrich. (n.d.). 1,4,8,11-Tetraazacyclotetradecane 98 GC. Retrieved from Sigma-Aldrich.[10]

-

Hancock, R. D., & Thöm, V. J. (1982). Stability of complexes of the macrocycles 1,5,9,13-tetraazacyclohexadecane and 1,4,7,11-tetraazacyclotetradecane with metal ions. Effect of large hole size and of chelate ring sequence. Journal of the Chemical Society, Dalton Transactions, (1), 11-14.[14]

-

Sigma-Aldrich. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,12-dione dihydrate. Retrieved from Sigma-Aldrich.[3]

-

Semantic Scholar. (n.d.). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Retrieved from Semantic Scholar.[9]

-

NSF Public Access Repository. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. Retrieved from NSF Public Access Repository.[15]

-

Google Patents. (n.d.). WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane. Retrieved from Google Patents.[16]

-

Nabih, K., Baouid, A., Handel, H., Yazidi, M., Maatallah, M., & Adardour, M. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.[12]

-

Wikipedia. (n.d.). Cyclam. Retrieved from Wikipedia.[17]

-

Benchchem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane-5,7-dione (Dioxocyclam). Retrieved from Benchchem.[13]

- SciSpace. (2019). Crystal structure of (1,4,8,11-tetraazacyclotetradecane-κ4N,N′,N′′,N′′′)palladium(II) tetracyanonickelate(II), C14H.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,4,8,11-Tetraazacyclotetradecane: A Key Ligand for Metal Complexation and Synthesis. Retrieved from Ningbo Inno Pharmchem Co.,Ltd.[11]

-

Echemi. (n.d.). 1,4,8,11-tetrazacyclotetradecane-5,12-dione. Retrieved from Echemi.[5]

Sources

- 1. 1,4,8,11-TETRAAZACYCLOTETRADECANE(295-37-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

- 5. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,4,8,11-Tetraazacyclotetradecane-5,7-dione (Dioxocyclam) [benchchem.com]

- 9. Synthesis and crystal structure of diaqua(1,4,8,11-tetraazacyclotetradecane)zinc(II) bis(hydrogen 4-phosphonatobiphenyl-4′-carboxylato)(1,4,8,11-tetraazacyclotetradecane)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. nbinno.com [nbinno.com]

- 13. Stability of complexes of the macrocycles 1,5,9,13-tetraazacyclohexadecane and 1,4,7,11-tetraazacyclotetradecane with metal ions. Effect of large hole size and of chelate ring sequence - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. 1,4,8,11-Tetraazacyclotetradecane, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. researchgate.net [researchgate.net]

- 16. 1,4,8,11-Tetraazacyclotetradecane 98 GC 295-37-4 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

Molecular weight of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione (5,12-Dioxocyclam)

Abstract

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, commonly known in the scientific community as 5,12-Dioxocyclam, is a pivotal macrocyclic compound that bridges the structural gap between saturated polyamines and oligopeptides.[1] Its rigid, pre-organized structure makes it an exceptional chelating agent and a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive analysis of the compound's molecular weight, addressing the critical distinction between its anhydrous and hydrated forms. We will delve into the theoretical calculations, detail the definitive experimental verification protocols, and discuss the profound implications of this fundamental property on quality control, synthesis, and advanced applications in drug development and materials science.

Foundational Chemical Identity

A precise understanding of a compound's identity is the bedrock of all scientific inquiry. For 5,12-Dioxocyclam, this begins with its nomenclature, structure, and the nuanced but crucial matter of its hydration state, which directly impacts its molecular weight.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1,4,8,11-Tetraazacyclotetradecane-5,12-dione . However, it is frequently referred to by several synonyms in literature and commercial listings:

This compound is a derivative of "cyclam," the parent macrocycle 1,4,8,11-tetraazacyclotetradecane.[3][6][] The "dione" suffix indicates the presence of two ketone groups, which replace methylene units in the cyclam backbone, enhancing its coordination properties and providing reactive sites for further functionalization.

The Critical Distinction: Anhydrous vs. Dihydrate Forms

A frequent point of confusion for researchers is the discrepancy in reported molecular weights. This arises from the compound's hygroscopic nature, leading to the common commercial availability of a stable dihydrate form.

-

Anhydrous 5,12-Dioxocyclam: This form has the chemical formula C₁₀H₂₀N₄O₂ . Its molecular weight is calculated from the sum of the atomic masses of its constituent atoms.

-

5,12-Dioxocyclam Dihydrate: This is the form most often supplied by chemical vendors.[2][8] Its formula is C₁₀H₂₀N₄O₂ · 2H₂O . The two water molecules are incorporated into the crystal lattice, contributing to the overall mass.

Understanding which form is being used is paramount for accurate stoichiometric calculations in synthesis and for precise concentration preparations in bioassays.

Summary of Physicochemical Properties

The fundamental properties of 5,12-Dioxocyclam are summarized below for quick reference. The values provided are for the commonly supplied dihydrate form unless otherwise specified.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₀N₄O₂ (Anhydrous) C₁₀H₂₀N₄O₂ · 2H₂O (Dihydrate) | [5] |

| Molecular Weight | 228.29 g/mol (Anhydrous) 264.32 g/mol (Dihydrate) | [5] |

| CAS Number | 97565-24-7 (Anhydrous) 329913-14-6 (Dihydrate) | [5] |

| Appearance | White to pale yellow powder | [2][8] |

| Melting Point | 198 - 200 °C | [2][8] |

| Purity (Typical) | ≥98.0% (by GC) | [2] |

Determination and Verification of Molecular Weight

While theoretical calculation provides an expected value, experimental verification is a cornerstone of scientific integrity, confirming both the identity and purity of the material. Mass spectrometry stands as the definitive technique for this purpose.

Theoretical Calculation

The molecular weight is calculated using the atomic weights of each element present in the empirical formula.

-

Anhydrous (C₁₀H₂₀N₄O₂):

-

Carbon: 10 x 12.011 = 120.11

-

Hydrogen: 20 x 1.008 = 20.16

-

Nitrogen: 4 x 14.007 = 56.028

-

Oxygen: 2 x 15.999 = 31.998

-

Total = 228.296 g/mol [5]

-

-

Dihydrate (C₁₀H₂₀N₄O₂ · 2H₂O):

-

Anhydrous Weight = 228.296

-

Water (H₂O): 2 x (2*1.008 + 15.999) = 36.03

-

Total = 264.326 g/mol [9]

-

Experimental Protocol: Verification by Mass Spectrometry

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique ideal for preventing fragmentation and accurately identifying the molecular ion.

Objective: To confirm the molecular weight of 5,12-Dioxocyclam by identifying its protonated molecular ion peak, [M+H]⁺.

Methodology:

-

System Validation:

-

Causality: Before sample analysis, the mass spectrometer's calibration must be confirmed to ensure high mass accuracy.

-

Inject a known calibration standard (e.g., Agilent ESI-L Low Concentration Tuning Mix) and verify that the observed masses of standard peaks are within the instrument's specified tolerance (typically < 5 ppm). This step establishes the trustworthiness of the entire analysis.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 5,12-Dioxocyclam.

-

Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Causality: Formic acid is added to facilitate protonation of the analyte, promoting the formation of the desired [M+H]⁺ ion in the ESI source.

-

-

Instrument Setup (Example for a Q-TOF Mass Spectrometer):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 - 4.0 kV

-

Nebulizer Gas (N₂): 30-40 psi

-

Drying Gas (N₂): 8-10 L/min at 300-325 °C

-

Mass Range: 100 - 500 m/z

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

-

-

Data Interpretation:

-

The primary goal is to locate the peak corresponding to the protonated molecule, [M+H]⁺.

-

For the anhydrous form, this peak should appear at m/z229.16 . (Calculated as 228.1586 [exact mass] + 1.0073 [proton mass]).

-

Insight: In practice, even when analyzing the dihydrate solid, the ESI-MS process typically desolvates the ion, meaning the observed peak will correspond to the anhydrous molecule. The presence of water is confirmed by other methods like thermogravimetric analysis (TGA) or Karl Fischer titration.

-

Mandatory Visualization: Workflow for Molecular Weight Verification

Caption: Workflow for the experimental verification of molecular weight via ESI-MS.

The Role of Molecular Weight in Synthesis and Application

The molecular weight of 5,12-Dioxocyclam is not merely a physical descriptor; it is a critical parameter that governs its use as a synthetic building block.

A Precursor for Advanced Ligands and APIs

5,12-Dioxocyclam is a key intermediate in multi-step syntheses.[1] For instance, it is a documented precursor in the synthesis of bis-cyclam molecules that have shown potent anti-HIV activity.[4] In such processes, the dione can be reduced to regenerate the secondary amines of the cyclam ring, allowing for further functionalization.

Accurate molecular weight is essential for these reactions. All stoichiometric calculations—determining the precise molar ratios of reactants, catalysts, and reagents—depend on starting with an accurately known mass and, therefore, an accurately known number of moles of the precursor. Using the molecular weight of the anhydrous form (228.29 g/mol ) when one is actually using the dihydrate (264.32 g/mol ) would result in a ~16% error in molar quantity, leading to inefficient reactions, lower yields, and complex purification challenges.

Mandatory Visualization: Logic of Synthesis and Application

Caption: The central role of 5,12-Dioxocyclam as a verified intermediate in synthesis.

Conclusion

The molecular weight of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a fundamental yet nuanced property, defined by its hydration state. The anhydrous form possesses a molecular weight of 228.29 g/mol , while the more common dihydrate form has a molecular weight of 264.32 g/mol . For the researcher, scientist, or drug development professional, recognizing this distinction is non-negotiable for achieving accuracy and reproducibility in experimental work. Definitive characterization via mass spectrometry validates the compound's identity, while a clear understanding of its molecular weight ensures its successful application as a versatile chelator and a critical building block in the development of novel catalysts, materials, and life-saving therapeutics.

References

-

Frémond, L., Espinosa, E., Meyer, M., Denat, F., Guilard, R., Huch, V., & Veith, M. (2000). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 24(11), 947-953. Royal Society of Chemistry. [Link]

-

The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione from ethylenediamine and ethyl acrylate. ResearchGate. [Link]

-

1,4,8,11-Tetraazacyclotetradecane. PubChem, National Center for Biotechnology Information. [Link]

-

Nabih, K., Baouid, A., Handel, H., Yazidi, M., Maatallah, M., & Adardour, M. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. ResearchGate. [Link]

-

1,4,8,11-Tetraazacyclotetradecane: A Key Ligand for Metal Complexation and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Semantic Scholar. [Link]

- Bridon, D., & Rando, R. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.

Sources

- 1. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione = 98.0 GC 329913-14-6 [sigmaaldrich.com]

An In-depth Technical Guide to Trans-Autodiprotected Tetraazamacrocycle Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioselectivity in Macrocyclic Chemistry